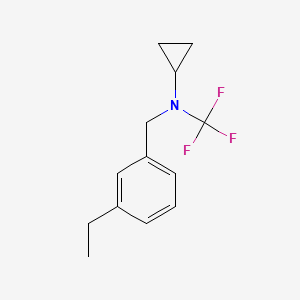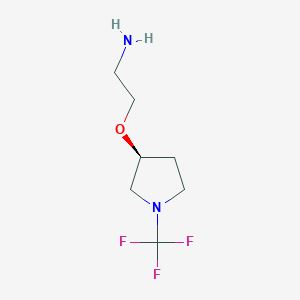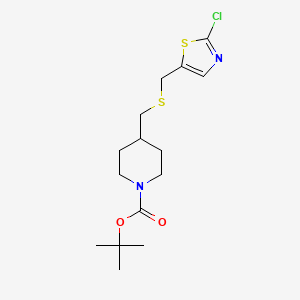
N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring, an ethylbenzyl group, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Introduction of the Ethylbenzyl Group: This step involves the alkylation of the cyclopropane intermediate with an ethylbenzyl halide in the presence of a base.
Addition of the Trifluoromethyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-ethylbenzyl)-N-(trifluoromethyl)cyclopropanamine analogs: Compounds with similar structures but different substituents.
Cyclopropanamine derivatives: Compounds with variations in the cyclopropane ring or amine group.
Trifluoromethylated compounds: Compounds containing the trifluoromethyl group with different core structures.
Uniqueness
This compound is unique due to the combination of its structural features, including the cyclopropane ring, ethylbenzyl group, and trifluoromethyl group. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H16F3N |
|---|---|
Poids moléculaire |
243.27 g/mol |
Nom IUPAC |
N-[(3-ethylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C13H16F3N/c1-2-10-4-3-5-11(8-10)9-17(12-6-7-12)13(14,15)16/h3-5,8,12H,2,6-7,9H2,1H3 |
Clé InChI |
ICAMSEZNYIHBOL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)CN(C2CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)

